Home > Products > Screening Compounds P131655 > 3-bromo-4-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
3-bromo-4-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide -

3-bromo-4-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Catalog Number: EVT-3764634
CAS Number:
Molecular Formula: C18H15BrN2O2S
Molecular Weight: 403.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: SSR125543A is a potent and selective corticotrophin-releasing factor (CRF)(1) receptor antagonist. [3, 4] It has shown good activity in both acute and chronic rodent models of unavoidable stress exposure, suggesting its potential in treating depression and certain anxiety disorders. SSR125543A antagonizes CRF-induced stimulation of cAMP synthesis and adrenocorticotropin hormone (ACTH) secretion. It also inhibits stress-induced hyperthermia, distress vocalization, and cortical norepinephrine release.

N-{5-(4-Methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives

Compound Description: This series of compounds comprises various amides of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole. These derivatives were synthesized and evaluated for their antibacterial and antifungal activities.

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

Compound Description: TAK-715 is a potent and orally active anti-rheumatoid arthritis agent. It acts as a novel inhibitor of p38 mitogen-activated protein (MAP) kinase, effectively inhibiting lipopolysaccharide (LPS)-stimulated release of tumor necrosis factor-alpha (TNF-α).

Relevance: TAK-715 shares the core structure of a 1,3-thiazole ring connected to a benzamide moiety with 3-bromo-4-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide. Its development highlights the importance of optimizing substituents to minimize potential cytochrome P450 inhibition, a critical consideration in drug design.

3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Compound Description: This compound features two methylphenyl rings oriented at a specific dihedral angle. Its crystal structure is characterized by N—H⋯O hydrogen bonds, leading to the formation of C(11) chains.

2-{[5-(Aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocyclic compounds contains both a 1,3-thiazole and a 1,3,4-oxadiazole ring. They were synthesized and evaluated for their potential therapeutic benefits against Alzheimer's disease and diabetes.

4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines

Compound Description: This series of compounds featuring a 2,3-dihydro-1,3-thiazol-2-imine core was investigated for potential antihypertensive and cardiotropic activity. Docking studies indicated high affinity for the angiotensin II receptor, and pharmacological studies confirmed the antihypertensive effect of many compounds in this series.

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: ZENECA ZD3523, belonging to the 3-(arylmethyl)-1H-indole-5-carboxamide series, is a potent and orally active leukotriene receptor antagonist. It exhibits high binding affinity for leukotriene receptors and effectively inhibits LTD4-induced bronchoconstriction in guinea pigs.

2-Bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide

Compound Description: This compound has been identified as a powerful inhibitor of the PfAtg8-PfAtg3 protein-protein interaction (PPI) in Plasmodium falciparum. This interaction is essential for the parasite's autophagy pathway, making it a potential target for novel antimalarial drug development.

N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide (DBTB-1)

Compound Description: DBTB-1 is a novel BKCa channel modulator identified through a chemical library screening for BKCa channel activators. DBTB-1 robustly activates macroscopic BKCa channel currents and primarily affects channel deactivation kinetics without significantly impacting activation. This unique modulation leads to an increased open-state probability and the induction of a population of long openings in single-channel recordings.

4-({[5-(4-Aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide (NTB451)

Compound Description: NTB451 is a potent inhibitor of necroptosis, a caspase-independent programmed cell death involved in various pathological conditions. It inhibits MLKL phosphorylation and oligomerization, impacting the formation of the RIPK1-RIPK3 complex, crucial for necroptosis.

(E)-N-(Thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide derivatives

Compound Description: This series of thiazolyl derivatives of mycophenolic acid was evaluated for their lipoxygenase (LOX) inhibitory action. These compounds were predicted to be LOX inhibitors based on PASS and docking analysis, and their activity was confirmed in vitro against soybean LOX 1b.

Properties

Product Name

3-bromo-4-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

IUPAC Name

3-bromo-4-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Molecular Formula

C18H15BrN2O2S

Molecular Weight

403.3 g/mol

InChI

InChI=1S/C18H15BrN2O2S/c1-11-3-5-12(6-4-11)15-10-24-18(20-15)21-17(22)13-7-8-16(23-2)14(19)9-13/h3-10H,1-2H3,(H,20,21,22)

InChI Key

UCGPCRBZNDVEDX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)Br

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.